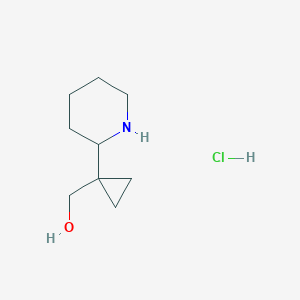![molecular formula C7H11BrN2O B2596700 6,7-ジヒドロ-5H-ピロロ[1,2-a]イミダゾール-7-イルメタノール;臭化水素酸塩 CAS No. 2411248-00-3](/img/structure/B2596700.png)
6,7-ジヒドロ-5H-ピロロ[1,2-a]イミダゾール-7-イルメタノール;臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is a chemical compound that belongs to the class of fused heterocyclic compounds. It features a pyrroloimidazole core structure, which is known for its stability and potential applications in various fields, including medicinal chemistry and material science. This compound is of interest due to its unique structural properties and potential biological activities.
科学的研究の応用
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
Target of Action
The primary target of the compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide, also known as EN300-7544051, is the WDR5 WIN-site . WDR5 is a chromatin-regulatory scaffold protein that is overexpressed in various cancers .
Mode of Action
EN300-7544051 interacts with its target, the WDR5 WIN-site, by binding to it . This interaction results in the inhibition of WDR5, which can lead to the disruption of its role in various cancers .
Biochemical Pathways
The action of EN300-7544051 affects the WDR5-related pathways. WDR5 is known to play a crucial role in chromatin remodeling and gene transcription . By inhibiting WDR5, EN300-7544051 can potentially alter these pathways and their downstream effects.
Pharmacokinetics
The compound’s structure and its interaction with the wdr5 win-site suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of EN300-7544051’s action primarily involve the inhibition of WDR5. This can lead to changes in gene transcription and potentially disrupt the growth and proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction conditions often require:
Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of starting materials to remove impurities.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Product Isolation: Using techniques like crystallization or chromatography to isolate the desired product.
Purification: Further purification steps to achieve high purity suitable for industrial applications.
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation Products: Ketones or aldehydes depending on the extent of oxidation.
Reduction Products: Hydrogenated imidazole derivatives.
Substitution Products: Various substituted imidazole compounds depending on the nucleophile used.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: A closely related compound with similar structural features but different functional groups.
Pyrrolo[1,2-a]imidazole Derivatives: Various derivatives with modifications at different positions on the ring structure.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanol moiety allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.BrH/c10-5-6-1-3-9-4-2-8-7(6)9;/h2,4,6,10H,1,3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXYSBNVOZCASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1CO.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


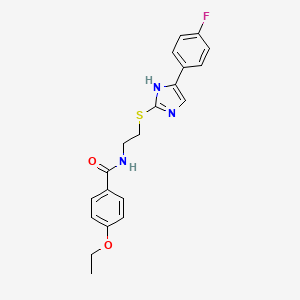
![N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2596624.png)
![2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2596626.png)
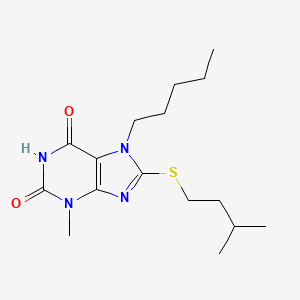
![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)

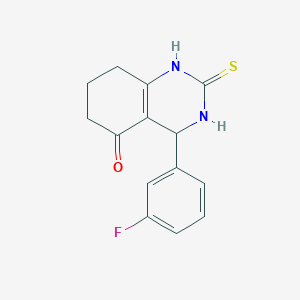

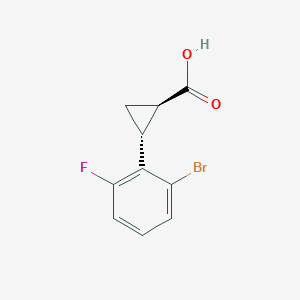
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)
